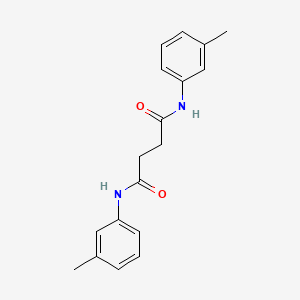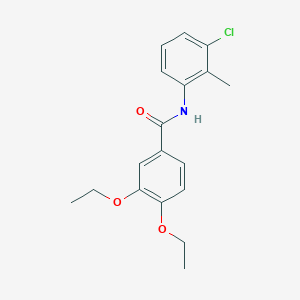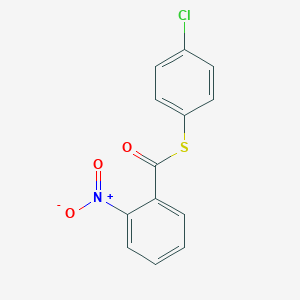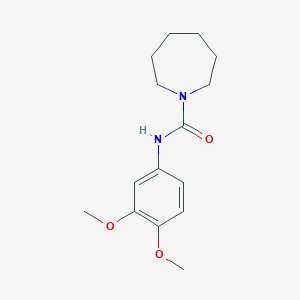![molecular formula C12H15F3N2O2S B5848279 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5848279.png)
1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as TFP, is a synthetic compound that belongs to the class of piperazine derivatives. TFP has been widely used in scientific research for its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, studies have shown that 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can modulate the activity of various receptors and ion channels, including serotonin receptors and the NMDA receptor. 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to inhibit the activity of voltage-gated potassium channels.
Biochemical and Physiological Effects
1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to have a variety of biochemical and physiological effects. 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its potential antidepressant and anxiolytic effects. 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been shown to increase the activity of the NMDA receptor, which may contribute to its potential cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine in lab experiments is its high potency and selectivity for certain receptors and ion channels. This allows researchers to study the function of these targets with high specificity. However, one limitation of using 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is its potential toxic effects at high concentrations. Researchers must be careful to use appropriate concentrations of 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine in their experiments to avoid potential toxicity.
Direcciones Futuras
There are many potential future directions for research on 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One direction is to further investigate its potential antidepressant and anxiolytic effects. Another direction is to investigate its potential cognitive-enhancing effects and its potential use in treating cognitive disorders. Additionally, further research is needed to fully understand the mechanism of action of 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine and its potential therapeutic applications.
Métodos De Síntesis
1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-(trifluoromethyl)benzaldehyde with methylsulfonyl chloride in the presence of sodium hydride and piperazine. This reaction yields 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been widely used in scientific research as a tool to study the function of various receptors and ion channels. 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been shown to bind to certain serotonin receptors, such as 5-HT1A and 5-HT2A, and modulate their activity. 1-(methylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has also been used to study the function of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory.
Propiedades
IUPAC Name |
1-methylsulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O2S/c1-20(18,19)17-7-5-16(6-8-17)11-4-2-3-10(9-11)12(13,14)15/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOCHLHKASCPOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5848200.png)



![4-{4-allyl-5-[(3-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5848224.png)




![2-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5848284.png)
![2-[(2,4-dichlorobenzyl)thio]-N-(3-hydroxyphenyl)acetamide](/img/structure/B5848286.png)

![4-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5848303.png)
